molecular formula C9H10BrClS B13201333 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene

Cat. No.: B13201333
M. Wt: 265.60 g/mol
InChI Key: LZUWLUPMRWCBOW-UHFFFAOYSA-N
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Description

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is an organic compound that features a cyclopropyl group, a bromomethyl group, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene typically involves the reaction of 3-chlorothiophene with a bromomethyl cyclopropane derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The chlorothiophene moiety can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-(bromomethyl)cyclopropyl)acetate: A similar compound with a cyclopropyl and bromomethyl group but different functional groups.

    Cyclopropaneacetic acid, 1-(bromomethyl)-, methyl ester: Another related compound with similar structural features.

Uniqueness

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclopropyl]methyl]-3-chlorothiophene

InChI

InChI=1S/C9H10BrClS/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2

InChI Key

LZUWLUPMRWCBOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Cl)CBr

Origin of Product

United States

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